N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine
Description
Properties
CAS No. |
35693-45-9 |
|---|---|
Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine |
InChI |
InChI=1S/C15H19N/c1-3-16(4-2)12-14-10-7-9-13-8-5-6-11-15(13)14/h5-11H,3-4,12H2,1-2H3 |
InChI Key |
JIDHYTMOPLMDLX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Naphthalen-1-ylmethylamine with Acetaldehyde
Reductive amination is a widely used method for synthesizing secondary and tertiary amines. For N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine, this approach involves reacting naphthalen-1-ylmethylamine with acetaldehyde in the presence of a reducing agent.
Procedure
-
Reactants : Naphthalen-1-ylmethylamine (1.0 equiv), acetaldehyde (2.2 equiv), sodium cyanoborohydride (NaBHCN, 1.5 equiv)
-
Solvent : Methanol or ethanol
-
Conditions : Stirred at room temperature for 12–24 hours under inert atmosphere .
-
Workup : Quenched with aqueous NaOH, extracted with dichloromethane, and purified via column chromatography.
Key Data
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Purity (HPLC) | ≥95% |
| Reaction Time | 18 hours |
Advantages : Mild conditions and high selectivity.
Limitations : Requires careful control of stoichiometry to avoid over-alkylation .
Alkylation of N-(Naphthalen-1-ylmethyl)ethanamine with Ethyl Halides
Alkylation of secondary amines is a straightforward route to tertiary amines. Here, N-(naphthalen-1-ylmethyl)ethanamine is treated with ethyl bromide or iodide.
Procedure
-
Reactants : N-(Naphthalen-1-ylmethyl)ethanamine (1.0 equiv), ethyl bromide (2.5 equiv), potassium carbonate (3.0 equiv)
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Workup : Filtered, concentrated, and purified via vacuum distillation.
Key Data
| Parameter | Value |
|---|---|
| Yield | 60–65% |
| Boiling Point | 145–148°C (3 mmHg) |
| Purity (GC-MS) | 92% |
Advantages : Scalable for industrial production.
Limitations : Competing elimination reactions may reduce yield .
Formamide Intermediate Hydrolysis
This method adapts a patent-published route for analogous compounds .
Step 1: Synthesis of N-Ethyl-N-(naphthalen-1-ylmethyl)formamide
-
Reactants : 1-Chloromethylnaphthalene (1.0 equiv), N-ethylformamide (1.2 equiv), tetrabutylammonium bromide (0.1 equiv)
-
Solvent : Toluene
Step 2: Hydrolysis to Tertiary Amine
-
Reactants : N-Ethyl-N-(naphthalen-1-ylmethyl)formamide (1.0 equiv), 10% HSO
-
Conditions : Reflux for 4 hours, followed by basification with NaOH .
Key Data
| Parameter | Value |
|---|---|
| Overall Yield | 55–60% |
| Purity (NMR) | 90–94% |
Advantages : Avoids harsh alkylating agents.
Limitations : Multi-step process with intermediate purification required .
Multicomponent Reaction Using Imidazo[2,1-b]thiazole Derivatives
A four-component reaction adapted from recent literature enables one-pot synthesis .
Procedure
-
Reactants : Naphthalen-1-ylaldehyde (1.0 equiv), ethylamine (2.0 equiv), dichloromethane (1.0 equiv), imidazo[2,1-b]thiazole (1.0 equiv)
-
Solvent : Ethanol
-
Conditions : 80°C for 2 hours, followed by reduction with NaBH .
Key Data
| Parameter | Value |
|---|---|
| Yield | 70–78% |
| Reaction Time | 3 hours |
Advantages : High atom economy and minimal byproducts.
Limitations : Requires specialized starting materials .
Catalytic Asymmetric Hydrogenation-Reductive Amination
A hybrid method combining hydrogenation and reductive amination achieves enantioselective synthesis .
Procedure
-
Catalyst : Rhodium-Segphos complex (0.5 mol%)
-
Reactants : Naphthalen-1-ylpropenal (1.0 equiv), ethylamine (2.0 equiv)
Key Data
| Parameter | Value |
|---|---|
| Yield | 82% |
| Enantiomeric Excess | 94% ee |
Advantages : Single-step process with high stereoselectivity.
Limitations : Costly catalyst and high-pressure equipment required .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 68–75 | ≥95 | Moderate | High |
| Alkylation | 60–65 | 92 | High | Moderate |
| Formamide Hydrolysis | 55–60 | 90–94 | Low | Low |
| Multicomponent Reaction | 70–78 | 88 | Moderate | Moderate |
| Catalytic Hybrid | 82 | 99 | Low | Low |
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalen-1-ylmethyl ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Naphthalen-1-ylmethyl ketones.
Reduction: Secondary amines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds related to N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine. For example, research on chiral benzyl amines has shown promising results against pathogens such as Cryptococcus neoformans and dermatophytes like Trichophyton mentagrophytes and Trichophyton rubrum. The study indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents, suggesting a viable therapeutic pathway for treating fungal infections .
| Compound | MIC50 (µg/mL) | Activity |
|---|---|---|
| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | 0.06 | High |
| Para-benzyloxy substituted derivative | 0.125 | High |
| Fluorinated derivative | >10 | Low |
This table summarizes the antifungal activity of selected derivatives, indicating that structural modifications can significantly influence efficacy.
Antibacterial Potential
In addition to antifungal properties, this compound derivatives have been evaluated for antibacterial activity. A study found that certain synthesized compounds demonstrated notable inhibition against various bacterial strains, reinforcing the compound's versatility as a potential antimicrobial agent .
Material Science Applications
This compound's unique structure also lends itself to applications in material science, particularly in the development of organic semiconductors and polymers. The compound's ability to form stable complexes with metals can be exploited in creating conductive materials for electronic applications.
Case Study: Organic Electronics
A case study on organic electronics illustrates how derivatives of this compound can be utilized in fabricating organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown improved charge transport properties, leading to enhanced device performance .
Mechanism of Action
The mechanism of action of N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene ring can engage in π-π interactions with aromatic residues in the binding site, while the ethanamine moiety can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Naphthalenylmethylamines
N-Methyl-N-(naphthalen-1-ylmethyl)ethanamine
- Structure : Replaces the ethyl group with a methyl group.
- Synthesis : Prepared via microwave-assisted condensation of 1-naphthaldehyde with methylamine, followed by sodium borohydride reduction .
- Biological Activity : Exhibits antifungal properties (e.g., against Candida albicans) with IC₅₀ values in the micromolar range .
(R)-N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine
- Structure : Incorporates a benzyl group and a chiral center.
- Synthesis : Achieved via alkylation of N-methyl-1-(naphthalen-1-yl)ethanamine with bromomethylbenzene under reflux (77% yield) .
- Physicochemical Properties : Higher logP (~2.8) due to the benzyl group, enhancing membrane permeability but reducing aqueous solubility.
Ethyl-Substituted Analogues with Different Aromatic Groups
N-Ethyl-N-(pyridin-3-ylmethyl)ethanamine
- Structure : Pyridin-3-ylmethyl substituent instead of naphthalenylmethyl.
- Synthesis : Prepared via reductive amination (61% yield) .
- Key Difference : The pyridine nitrogen introduces polarity, improving water solubility but weakening hydrophobic interactions in biological systems.
N-Ethyl-N-(4-methoxybenzyl)ethanamine
Functionalized Derivatives
N,N-Diethyl-2-(4-(naphthalen-2-yl)phenoxy)ethan-1-amine (Compound 79)
- Structure: Phenoxy linker and naphthalen-2-yl group.
- Synthesis : Williamson ether synthesis using K₂CO₃ and KI in methyl ethyl ketone .
- Applications : Explored in nicotinic receptor modulation due to its extended aromatic system .
Finoxetines (N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine)
- Structure: Ethoxy-phenoxy backbone.
Comparative Analysis of Key Properties
Physicochemical Properties
| Compound | logP | Boiling Point (°C) | Solubility |
|---|---|---|---|
| N-Ethyl-N-(naphthalen-1-ylmethyl)ethanamine | 3.34 | 303.6 | Low |
| N-Methyl-N-(naphthalen-1-ylmethyl)ethanamine | ~2.9 | 290 (estimated) | Moderate |
| N-Ethyl-N-(pyridin-3-ylmethyl)ethanamine | ~1.8 | 275–280 | High |
Key Insight : The naphthalenyl group increases logP significantly compared to pyridine or methoxybenzyl analogues, favoring lipid bilayer penetration but complicating formulation.
Biological Activity
N-ethyl-N-(naphthalen-1-ylmethyl)ethanamine, a compound with potential pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources regarding its antibacterial and antifungal properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a naphthalene ring, which is known for its hydrophobic characteristics, potentially influencing its interaction with biological targets.
Antibacterial Activity
Recent studies have explored the antibacterial properties of this compound and related compounds. The following table summarizes key findings regarding its activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
| N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine | Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that while the compound exhibits some antibacterial properties, it may not be as potent as other derivatives. For instance, N-benzyl-N-methyl derivatives showed enhanced activity, suggesting that modifications to the naphthalene structure can significantly affect efficacy .
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity. The following table presents findings related to its effectiveness against various fungal strains:
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 16 µg/mL |
| N-benzyl-N-methyl derivatives | Cryptococcus neoformans | 2 µg/mL |
| N-benzyl-N-methyl derivatives | Trichophyton mentagrophytes | 4 µg/mL |
The data indicates that while the primary compound shows moderate antifungal activity, certain derivatives exhibit significantly higher potency, particularly against dermatophytes and yeasts .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Research suggests that modifications to the naphthalene moiety can enhance or diminish the compound's efficacy. Key observations include:
- Hydrophobicity : The naphthalene ring contributes to the lipophilicity of the compound, which is essential for membrane penetration.
- Amine Functionality : The basicity of the amine group influences binding affinity to biological targets. Higher basicity correlates with increased antibacterial and antifungal activities .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound. Notable findings include:
- Antifungal Activity : A study reported that certain derivatives exhibited MIC values as low as 2 µg/mL against Cryptococcus neoformans, indicating a strong antifungal potential .
- Molecular Docking Studies : Molecular docking simulations have suggested that these compounds interact with specific protein targets via hydrophobic interactions and hydrogen bonds, which are critical for their biological activity .
Q & A
Q. What precautions are necessary for handling this compound in air-sensitive reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
